OLAMUFLOXACIN
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Overview
Description
Olamufloxacin, also known as HSR-903, is a synthetic fluoroquinolone antibacterial agent. It is known for its low toxicity and broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound is particularly effective against respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Klebsiella pneumoniae, Staphylococcus aureus, Chlamydia spp., and Legionella spp. .
Preparation Methods
Synthetic Routes and Reaction Conditions: Olamufloxacin is synthesized through a multi-step chemical process. The key steps involve the formation of the quinolone core structure, followed by the introduction of various functional groups to enhance its antibacterial properties. The synthesis typically involves the following steps:
- Formation of the quinolone core by cyclization of appropriate precursors.
- Introduction of the fluoro group at the 6-position.
- Addition of the cyclopropyl group at the 1-position.
- Incorporation of the amino group at the 5-position.
- Introduction of the spiro-amine moiety at the 7-position.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and pH.
- Implementation of purification techniques such as crystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Olamufloxacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, altering its antibacterial activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially modifying its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce new functional groups .
Scientific Research Applications
Olamufloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of fluoroquinolones.
Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.
Medicine: Explored for its potential to treat various bacterial infections, including respiratory and urinary tract infections.
Industry: Utilized in the development of new antibacterial agents and formulations
Mechanism of Action
Olamufloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and replication of bacterial DNA. By inhibiting these enzymes, this compound disrupts DNA replication and transcription, leading to bacterial cell death. This mechanism is similar to other fluoroquinolones but with specific structural modifications that enhance its activity and reduce toxicity .
Comparison with Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Sparfloxacin
Comparison: Olamufloxacin shares a similar mechanism of action with other fluoroquinolones but has unique structural features that enhance its activity against certain bacterial strains. For example, this compound has a spiro-amine moiety at the 7-position, which is not present in ciprofloxacin or levofloxacin. This modification contributes to its enhanced activity against Gram-positive bacteria and reduced toxicity .
Properties
CAS No. |
167888-11-1 |
---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.